4-{6-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Overview
Description
4-{6-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps, starting from readily available starting materials
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyrimidine intermediate.
Coupling with Morpholine: The final step involves the coupling of the piperazine-pyrimidine intermediate with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{6-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-{6-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{6-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 4-{6-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
- 6-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine
Uniqueness
4-{6-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both piperazine and morpholine moieties. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H27N5O2 |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C21H27N5O2/c1-16-3-5-18(6-4-16)20(27)25-7-9-26(10-8-25)21-22-17(2)15-19(23-21)24-11-13-28-14-12-24/h3-6,15H,7-14H2,1-2H3 |
InChI Key |
AOMGYYAVZVHHGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C |
Origin of Product |
United States |
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